6-Tert-butylnicotinamide
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Overview
Description
6-Tert-butylnicotinamide is a chemical compound with the molecular formula C10H14N2O It is an amide derivative of nicotinic acid, featuring a tert-butyl group attached to the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Tert-butylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with tert-butylamine in the presence of a coupling agent such as di-tert-butyl dicarbonate. The reaction is typically catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and catalysts. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
6-Tert-butylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-butylnicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
- Nicotinamide
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 6-Tert-butylnicotinamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other nicotinamide derivatives, which may lack this bulky substituent. The tert-butyl group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
6-tert-butylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCBBRTXBVYNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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